Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
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Overview
Description
Synthesis Analysis
The synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate involves several key steps, including the nitration of phenols and subsequent reactions to introduce the dioxobutanoate moiety. While specific synthesis pathways for Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate are not directly reported in the available literature, related compounds and methodologies provide insights into potential synthesis strategies. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a process involving cross-coupling reactions and diazotization, could offer analogous steps applicable to the synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate by modifying the starting materials and reaction conditions appropriately (Qiu, Gu, Zhang, & Xu, 2009).
Scientific Research Applications
Environmental Bioremediation
Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is involved in environmental studies, particularly in bioremediation. A study by Bhushan et al. (2000) explores the degradation of 3-methyl-4-nitrophenol, a breakdown product of certain pesticides, by Ralstonia sp. SJ98. This bacterium can utilize 3-methyl-4-nitrophenol as its sole carbon and energy source, indicating potential for environmental decontamination and bioremediation of pesticide-contaminated sites (Bhushan et al., 2000).
Chemical Synthesis and Molecular Structures
The compound has relevance in chemical synthesis and molecular structure studies. Wardell et al. (2007) discuss the molecular electronic structures of derivatives prepared from methyl 3-oxobutanoate and nitrophenylhydrazine, which exhibit certain molecular linkages and chains (Wardell et al., 2007). Additionally, Maru and Shah (2013) report a novel synthesis of a derivative from methyl 3-oxobutanoate and its crystal structure, providing insights into its molecular characteristics (Maru & Shah, 2013).
Pharmaceutical Research
In pharmaceutical research, the compound has been used to study various biological activities. For instance, Tahir et al. (2015) investigated the DNA-binding properties and biological activities, including antioxidant and antimicrobial effects, of nitrosubstituted acyl thioureas, a category that includes derivatives of methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate (Tahir et al., 2015).
Agricultural Chemistry
In agricultural chemistry, compounds related to methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate are analyzed for their role in agrochemical formulations. Masunaga et al. (2001) studied the dioxin impurity profile in various agrochemicals, including those related to the compound , highlighting its relevance in environmental and chemical safety studies (Masunaga et al., 2001).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and health hazards.
Future Directions
This involves discussing potential areas of future research or applications of the compound, based on its properties and uses.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-known compound, not all of this information may be available. It’s always a good idea to consult primary scientific literature or reputable databases for the most accurate and up-to-date information.
properties
IUPAC Name |
methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSCKGUZJUBRDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308734 |
Source
|
Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |
CAS RN |
345617-18-7 |
Source
|
Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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